![molecular formula C10H14O2 B1670449 Decalin-1,4-dione CAS No. 4939-91-7](/img/structure/B1670449.png)
Decalin-1,4-dione
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Overview
Description
Decalin-1,4-dione is a biochemical.
Scientific Research Applications
Synthetic Applications
Decalin-1,4-dione serves as a versatile building block in organic synthesis due to its unique structural properties. Its applications include:
- Diels-Alder Reactions : The compound is frequently employed as a dienophile in Diels-Alder reactions, allowing for the construction of complex cyclic structures. The electron-deficient nature of this compound enhances its reactivity with various diene partners, facilitating the formation of diverse decalin derivatives with high stereoselectivity .
- Synthesis of Natural Products : this compound has been utilized in the total synthesis of several natural products. For instance, it has been a key intermediate in the synthesis of triterpenoids and other biologically active compounds. The ability to manipulate its stereochemistry through various transformations makes it an invaluable tool in synthetic organic chemistry .
- Catalytic Reactions : Recent advancements have highlighted the use of decalin derivatives in catalytic enantioselective reactions. Studies have shown that this compound can be transformed into highly enantiomerically enriched products using specific catalysts, which opens new pathways for synthesizing complex molecules .
The biological relevance of this compound derivatives has been a focal point of research:
- Antibacterial Properties : Research indicates that certain derivatives of this compound exhibit significant antibacterial activity. A study demonstrated that modifications to the decalin framework could enhance the efficacy against resistant bacterial strains, showcasing its potential as a lead compound in antibiotic development .
- Antimalarial Activity : Some derivatives have been investigated for their antimalarial properties. The structural modifications on the decalin scaffold have led to compounds that display promising activity against malaria parasites, suggesting a potential pathway for developing new antimalarial drugs .
Case Studies and Research Findings
Several case studies illustrate the diverse applications of this compound:
Properties
CAS No. |
4939-91-7 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2,3,4a,5,6,7,8,8a-octahydronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H14O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h7-8H,1-6H2 |
InChI Key |
ZLPBWAJPTCJOGV-HTQZYQBOSA-N |
SMILES |
C1CCC2C(C1)C(=O)CCC2=O |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)C(=O)CCC2=O |
Canonical SMILES |
C1CCC2C(C1)C(=O)CCC2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decalin-1,4-dione; cis-Decalin-1,4-dione. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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